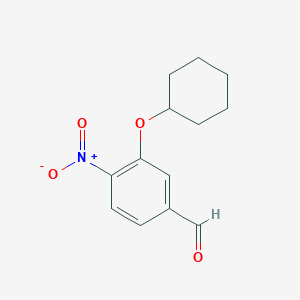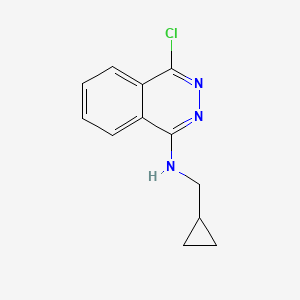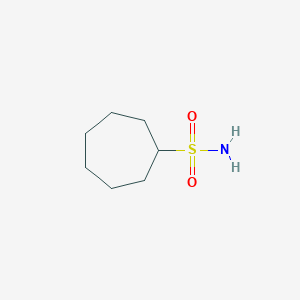
Cycloheptanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloheptanesulfonamide is an organic compound with the molecular formula C7H15NO2S It is characterized by a seven-membered cycloheptane ring bonded to a sulfonamide group
Mechanism of Action
Target of Action
Cycloheptanesulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . Therefore, the primary target of this compound is likely to be the enzymes involved in the synthesis of folic acid.
Mode of Action
Sulfonamides, including this compound, inhibit the synthesis of folic acid by competing with PABA for the active site of the enzyme involved in the process . By binding to the enzyme, they prevent PABA from participating in the reaction, thereby halting the production of folic acid. This results in the inhibition of bacterial growth, as folic acid is crucial for DNA synthesis and cell division .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting this pathway, the compound prevents the production of folic acid, a vital cofactor for enzymes involved in the synthesis of nucleic acids and amino acids. The downstream effect of this inhibition is the disruption of DNA synthesis and cell division, leading to the cessation of bacterial growth .
Pharmacokinetics
The pharmacokinetics of this compound, like other sulfonamides, would involve absorption, distribution, metabolism, and excretion (ADME). Generally, sulfonamides are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties would impact the bioavailability of this compound, determining its therapeutic effectiveness.
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, the compound disrupts DNA synthesis and cell division in bacteria, effectively halting their proliferation . This antibacterial action makes this compound potentially useful in the treatment of bacterial infections.
Action Environment
The action of this compound, like other drugs, can be influenced by various environmental factors. These may include pH levels, temperature, and the presence of other substances that could interact with the compound. For instance, certain substances could potentially interfere with the absorption of the compound, affecting its bioavailability and efficacy . Additionally, the compound’s stability could be affected by storage conditions, such as temperature and humidity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptanesulfonamide can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with sulfonamide under acidic or basic conditions. The reaction typically proceeds via the formation of an intermediate imine, which is subsequently hydrolyzed to yield the sulfonamide.
Industrial Production Methods: In industrial settings, this compound is often produced through a multi-step process that includes the cyclization of a suitable precursor, followed by sulfonation. The reaction conditions are carefully controlled to optimize yield and purity, often involving catalysts and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: Cycloheptanesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used.
Scientific Research Applications
Cycloheptanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool or therapeutic agent.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Cycloheptanesulfonamide can be compared with other sulfonamide compounds, such as:
Cyclohexanesulfonamide: Similar structure but with a six-membered ring, leading to different chemical and physical properties.
Cyclooctanesulfonamide: Contains an eight-membered ring, which affects its reactivity and applications.
Benzene sulfonamide: Aromatic sulfonamide with different electronic properties and reactivity.
This compound is unique due to its seven-membered ring, which imparts distinct steric and electronic characteristics, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
cycloheptanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c8-11(9,10)7-5-3-1-2-4-6-7/h7H,1-6H2,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJJFGYKPOEVPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
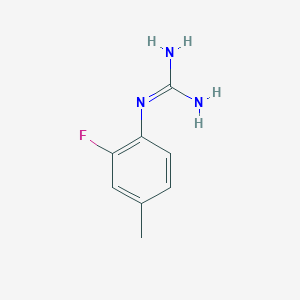
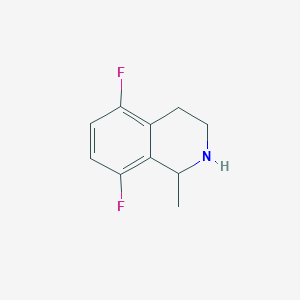
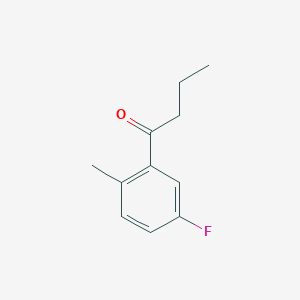
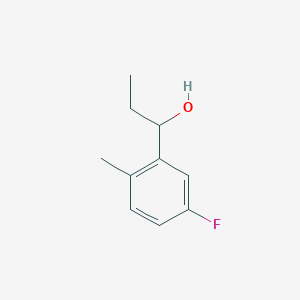
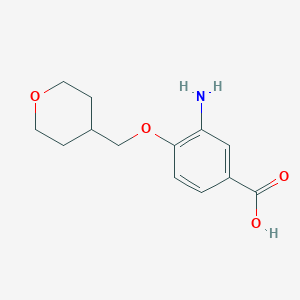
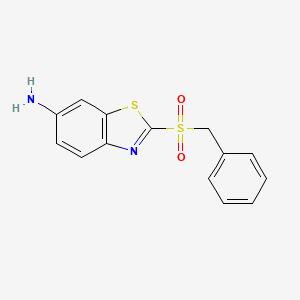
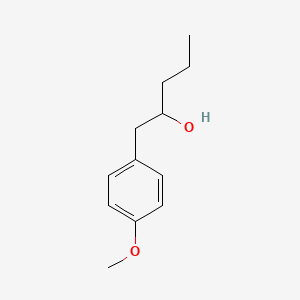
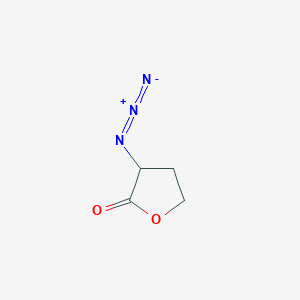
![1-[(4-Bromophenyl)carbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B7870706.png)
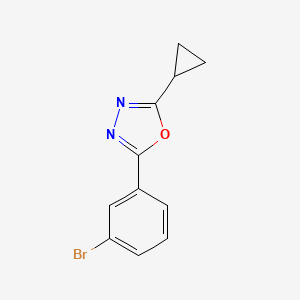
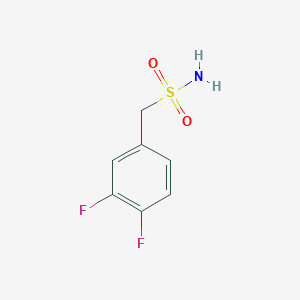
acetate](/img/structure/B7870724.png)
